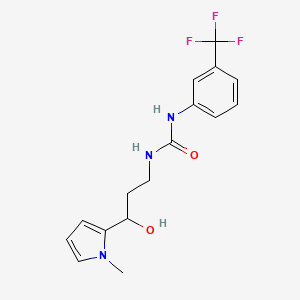
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H18F3N3O2 and its molecular weight is 341.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrrole ring and a trifluoromethyl group, which contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C15H18F3N3O, and it has a molecular weight of approximately 321.32 g/mol. The structural components include:
- Pyrrole Ring : Contributes to the compound's electron-donating properties.
- Hydroxy Group : Enhances solubility and may participate in hydrogen bonding.
- Trifluoromethyl Group : Increases lipophilicity and can influence the compound's interaction with biological membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, such as α-glucosidase, which is crucial for carbohydrate metabolism. Studies have shown that similar urea derivatives exhibit significant inhibition against α-glucosidase, suggesting potential applications in managing Type II diabetes mellitus (T2DM) .
- Receptor Interaction : The compound may bind to various cellular receptors, influencing signal transduction pathways related to cell proliferation and apoptosis. This interaction could be vital for therapeutic applications in cancer treatment .
Biological Activity Studies
Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
| Compound | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 1 | α-glucosidase Inhibition | 4.87 | |
| 2 | HDAC Inhibition | 26 | |
| 3 | Antitumor Activity | 49.85 |
Case Studies
- Anti-Diabetic Activity : A study on diphenyl urea derivatives demonstrated that compounds with similar structural motifs exhibited potent α-glucosidase inhibitory activity, with IC50 values ranging from 2.14 µM to over 100 µM. This suggests that our compound may also have significant anti-diabetic properties due to its structural similarities .
- Cancer Therapeutics : Research into HDAC inhibitors indicates that compounds like 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(trifluoromethyl)phenyl urea could modulate gene expression by altering histone acetylation status, which is crucial in cancer biology . The ability to induce apoptosis in cancer cells was noted in similar compounds, indicating a promising avenue for further exploration.
Properties
IUPAC Name |
1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c1-22-9-3-6-13(22)14(23)7-8-20-15(24)21-12-5-2-4-11(10-12)16(17,18)19/h2-6,9-10,14,23H,7-8H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKZXMSVSXKJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














